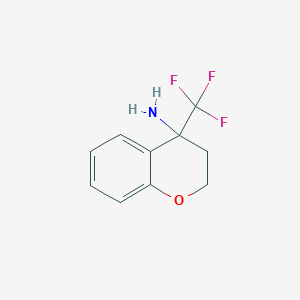
4-(Trifluoromethyl)chroman-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethyl)chroman-4-amine is a chemical compound belonging to the class of chroman derivatives. Chroman derivatives are known for their diverse biological and pharmaceutical activities. The presence of a trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)chroman-4-amine typically involves the cyclization of phenols with appropriate reagents. One common method includes the reaction of substituted phenols with trifluoromethylated reagents under controlled conditions. For instance, the cyclization reaction of phenols with ethyl-3,4-dimethoxybenzoylacetate and trifluoroacetic acid under heat can yield chroman derivatives .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of green solvents and catalysts to ensure environmentally friendly production. The use of non-chlorinated organic solvents and controlled reaction temperatures are crucial to achieving high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Trifluoromethyl)chroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromanones.
Reduction: Reduction reactions can convert chromanones back to chroman derivatives.
Substitution: Substitution reactions involving nucleophiles can modify the trifluoromethyl group or the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and various alkyl halides are employed under controlled conditions
Major Products: The major products formed from these reactions include various substituted chroman derivatives, which can be further utilized in pharmaceutical and chemical research .
Aplicaciones Científicas De Investigación
4-(Trifluoromethyl)chroman-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(Trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The compound can inhibit certain enzymes, modulate receptor activity, and influence cellular signaling pathways .
Comparación Con Compuestos Similares
4-Chromanone: A precursor in the synthesis of various chroman derivatives.
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the chroman structure.
Coumarin Derivatives: Known for their biological activities but differ in structure and properties.
Uniqueness: 4-(Trifluoromethyl)chroman-4-amine is unique due to its combination of the chroman structure and the trifluoromethyl group, which imparts enhanced stability and biological activity. This makes it a valuable compound for diverse scientific research applications .
Propiedades
Fórmula molecular |
C10H10F3NO |
|---|---|
Peso molecular |
217.19 g/mol |
Nombre IUPAC |
4-(trifluoromethyl)-2,3-dihydrochromen-4-amine |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)9(14)5-6-15-8-4-2-1-3-7(8)9/h1-4H,5-6,14H2 |
Clave InChI |
FHCGDLYJLFWABY-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=CC=CC=C2C1(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[(2-Ethoxyethyl)amino]methyl}furan-2-carboxylic acid](/img/structure/B13499805.png)

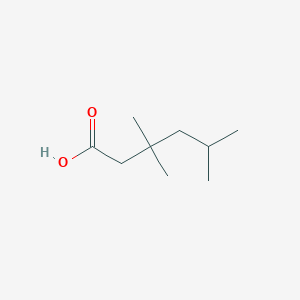
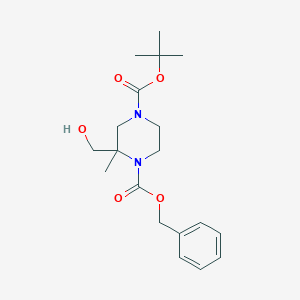
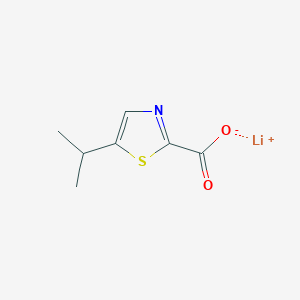
![(2S)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13499811.png)

![2-Methoxy-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid](/img/structure/B13499819.png)
![tert-butyl N-[1-(3-hydroxyphenyl)cyclopropyl]carbamate](/img/structure/B13499834.png)
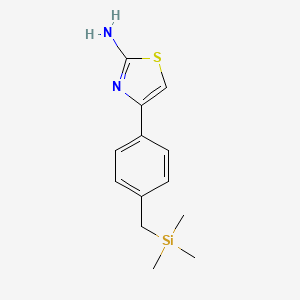
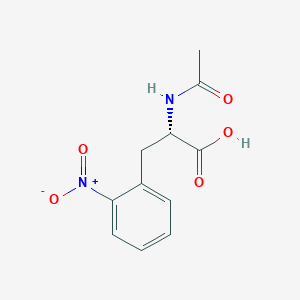
![7-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13499851.png)
![2,3,7-Trichloropyrido[2,3-b]pyrazine](/img/structure/B13499855.png)

